
(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a benzyloxy group and a benzyloxycarbonyl-protected amino group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the butanoic acid backbone: The protected amino group is then coupled with a suitable precursor to form the butanoic acid backbone.
Introduction of the benzyloxy group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the benzyloxycarbonyl group yields the free amine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid: Similar structure but with a different position of the benzyloxy group.
(S)-4-(Methoxy)-2-(((methoxy)carbonyl)amino)butanoic acid: Similar structure but with methoxy groups instead of benzyloxy groups.
Uniqueness
(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C19H21NO5 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(2S)-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C19H21NO5/c21-18(22)17(11-12-24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,23)(H,21,22)/t17-/m0/s1 |
Clé InChI |
WJAULXJOSJCVSF-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


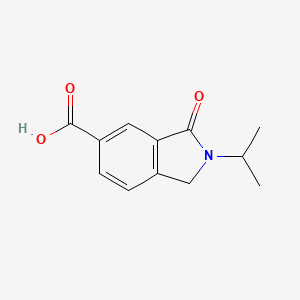
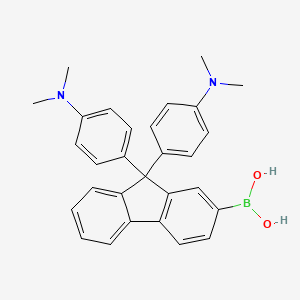

![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
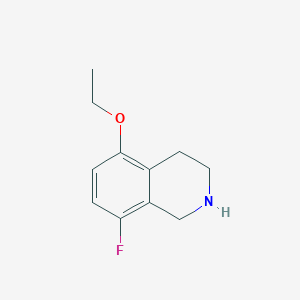

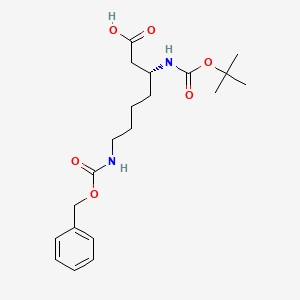
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
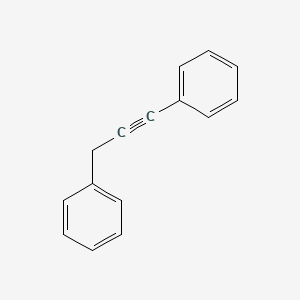
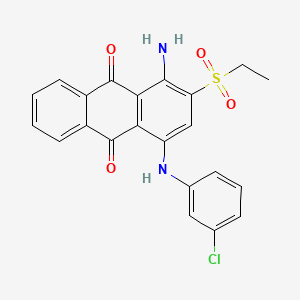
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
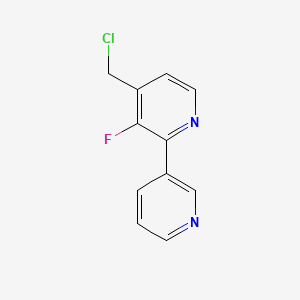

![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
